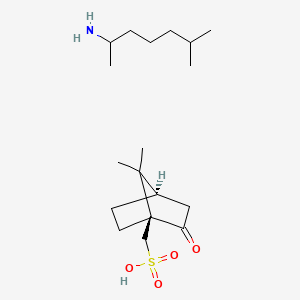

Octodrine camsilate

Description

Structure

2D Structure

Properties

CAS No. |

1971-57-9 |

|---|---|

Molecular Formula |

C18H35NO4S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine |

InChI |

InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1 |

InChI Key |

IJUZWPVVLRFXDI-YZUKSGEXSA-N |

Isomeric SMILES |

CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors for Octodrine Camsilate

Established Synthetic Pathways for Octodrine (B1677171) Base

The general reaction scheme is as follows:

Imine Formation: The carbonyl group of 6-methyl-2-heptanone reacts with ammonia (B1221849) (NH₃) in an equilibrium reaction to form 6-methylheptan-2-imine. Water is eliminated as a byproduct.

Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond to yield octodrine.

Two principal methodologies are used for the reduction step:

Catalytic Hydrogenation: This process involves reacting the ketone and ammonia mixture with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Raney Nickel is a classic and cost-effective catalyst for this transformation, though others like Palladium on Carbon (Pd/C) can also be used.

Chemical Reduction: This route utilizes chemical reducing agents to convert the imine to the amine. Reagents such as sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are effective. This approach avoids the need for high-pressure hydrogenation equipment.

The starting precursor, 6-methyl-2-heptanone, is a key component and is commercially available or can be synthesized through various organic chemistry routes, such as the acetoacetic ester synthesis.

Optimization Strategies in Octodrine Synthesis

Achieving high yield and purity in the synthesis of octodrine base requires careful optimization of reaction parameters. Research has focused on modifying conditions for the reductive amination pathway to minimize side-product formation and maximize conversion.

Key areas of optimization include:

Catalyst Selection and Loading: In catalytic hydrogenation, the choice of catalyst significantly impacts reaction rate and selectivity. While Raney Nickel is robust, studies have shown that palladium- or platinum-based catalysts can offer higher activity at lower temperatures and pressures, potentially reducing the formation of secondary amine impurities.

Solvent System: The choice of solvent (e.g., methanol (B129727), ethanol, or tetrahydrofuran) influences the solubility of reactants and intermediates, affecting reaction kinetics. Protic solvents like methanol can participate in the reaction and are often favored for borohydride reductions.

Temperature and Pressure: For catalytic hydrogenation, higher pressures of H₂ gas drive the reaction forward, but also increase equipment costs and safety considerations. Temperature must be controlled to prevent thermal degradation and minimize side reactions, such as the formation of di(6-methylheptan-2-yl)amine.

The following interactive table summarizes findings from comparative optimization studies.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Catalyst | Raney Nickel (5% w/w) | 10% Pd/C (1% w/w) | - | Pd/C showed higher conversion at lower temperatures (50°C vs. 80°C for Ra-Ni) but was more sensitive to impurities. |

| Reducing Agent | H₂ (80 psi) | - | NaBH₄ (1.5 eq) | NaBH₄ route produced up to 5% 6-methyl-2-heptanol (B49919) impurity; catalytic route showed <1%. |

| Solvent | Methanol | Ethanol | Methanol | Methanol provided better solubility for the ammonium (B1175870) acetate (B1210297) used as the ammonia source, leading to a more consistent reaction profile. |

| Yield (%) | ~85% | ~90% | ~82% | Optimized catalytic hydrogenation (Condition B) generally provides the highest isolated yields for the octodrine base. |

Stereochemical Control in Synthetic Routes

Octodrine possesses a single chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)-octodrine and (S)-octodrine. The standard reductive amination of the achiral ketone 6-methyl-2-heptanone produces a racemic mixture (a 1:1 ratio of R and S enantiomers). The synthesis of a specific enantiomer requires stereochemical control, which can be achieved through two main strategies:

Chiral Resolution: This is a classical method where the racemic octodrine base is reacted with a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility).

For example, reacting racemic octodrine with (R,R)-tartaric acid produces two diastereomers: ((R)-octodrine)-(R,R)-tartrate and ((S)-octodrine)-(R,R)-tartrate.

These salts can be separated by fractional crystallization. One diastereomer will crystallize out of a chosen solvent system, while the other remains in the mother liquor.

After separation, the desired salt is treated with a base to liberate the pure, single-enantiomer octodrine free base.

Asymmetric Synthesis: This more modern approach aims to create the desired enantiomer directly during the synthesis, avoiding the need for resolution.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen source to direct the reduction from one specific face of the imine intermediate.

Asymmetric Catalysis: The reduction of the imine can be performed using a chiral catalyst (e.g., a transition metal complex with chiral ligands). The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This method is highly efficient but often involves more complex and expensive catalysts.

Development of Octodrine Salt Forms: Focus on Camsilate Formation

While the octodrine base is the active component, it exists as a volatile, oily liquid at room temperature, which is difficult to handle, purify, and formulate. Converting it into a solid salt form addresses these challenges by improving its physicochemical properties, such as stability, crystallinity, and handling.

The formation of octodrine camsilate involves a straightforward acid-base reaction between the basic amine group of octodrine and the acidic sulfonic acid group of camphorsulfonic acid.

Reaction: Octodrine (Base) + Camphorsulfonic Acid → this compound (Salt)

The process typically involves:

Dissolving the purified octodrine free base in a suitable organic solvent, such as isopropanol (B130326) or ethanol.

Separately dissolving an equimolar amount of camphorsulfonic acid in the same or a miscible solvent.

Adding the acid solution to the base solution under controlled temperature and stirring.

Inducing crystallization of the resulting salt by cooling the mixture, concentrating the solution, or adding an anti-solvent (a liquid in which the salt is poorly soluble, like heptane (B126788) or diethyl ether).

The resulting crystalline solid is isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.

Camphorsulfonic acid is an excellent choice as a counter-ion for several reasons:

It is a strong acid, ensuring complete protonation of the octodrine base.

It is a bulky, rigid molecule that often imparts high crystallinity to the resulting salt, which is beneficial for purification and stability.

It is itself a chiral molecule, available as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid. This means it can also serve as a chiral resolving agent during the salt formation step, combining synthesis and resolution into a single, efficient process.

Characterization of Synthetic Intermediates and Impurities in this compound Production

Rigorous analytical control is essential to ensure the identity, purity, and quality of the final this compound product. This involves characterizing the key intermediate (6-methyl-2-heptanone) and identifying potential process-related impurities.

Key Intermediate:

6-Methyl-2-heptanone: Characterized by a strong carbonyl (C=O) absorption in its Infrared (IR) spectrum (approx. 1715 cm⁻¹) and specific signals in its ¹H and ¹³C NMR spectra.

Potential Impurities: Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Their control is a critical aspect of process development.

The following interactive table details common impurities and the analytical techniques used for their detection and quantification.

| Impurity Name | Origin | Primary Analytical Detection Method |

|---|---|---|

| 6-Methyl-2-heptanone | Unreacted starting material from reductive amination. | Gas Chromatography (GC), HPLC-UV. |

| 6-Methyl-2-heptanol | Over-reduction of the starting ketone. | GC-MS, HPLC with appropriate detector. |

| Di(6-methylheptan-2-yl)amine | Reaction of octodrine with the imine intermediate. | HPLC, LC-MS. |

| Residual Solvents (e.g., Methanol, Isopropanol) | Trapped solvent from synthesis and crystallization. | Headspace Gas Chromatography (HS-GC). |

| Incorrect Stereoisomer | Incomplete chiral resolution or low enantioselectivity in asymmetric synthesis. | Chiral HPLC, Polarimetry. |

Final product characterization of this compound typically includes HPLC for purity assessment, NMR for structural confirmation, mass spectrometry to confirm molecular weight, and elemental analysis to verify the 1:1 stoichiometry of the salt.

Analogues and Derivatives: Structure-Activity Relationship (SAR) Implications from Synthesis

The synthetic route to octodrine is highly adaptable, allowing for the creation of various analogues and derivatives. The synthesis of these related structures provides insight into the structure-activity relationship (SAR), revealing how specific molecular modifications impact physicochemical properties and, by extension, biological interactions. The focus here is on the synthetic feasibility and its implications.

The reductive amination pathway can be modified in two primary ways:

Varying the Ketone Precursor: By starting with different ketones, the length and branching of the alkyl chain can be altered. For example, using 2-heptanone (B89624) instead of 6-methyl-2-heptanone yields tuaminoheptane, a lower homologue. Synthesizing these analogues helps probe the importance of the isobutyl group at the end of the chain.

Varying the Amine Source: By replacing ammonia with a primary or secondary amine (e.g., methylamine (B109427) or dimethylamine), N-alkylated derivatives can be synthesized. The synthesis of N-methyl and N,N-dimethyl octodrine analogues explores the effect of substitution on the nitrogen atom.

The SAR implications derived from these synthetic efforts are significant. For instance, attempts to synthesize N-tert-butyl octodrine via reductive amination are often met with very low yields due to steric hindrance, implying that bulky substituents on the nitrogen are synthetically challenging and may lead to molecules with poor formational energetics. In contrast, the synthesis of a series of linear N-alkyl analogues (methyl, ethyl, propyl) proceeds with good efficiency, allowing for a systematic exploration of how chain length at the nitrogen atom influences properties like lipophilicity.

The following table outlines synthetic modifications and their corresponding precursors.

| Structural Modification | Target Analogue Example | Required Precursor(s) | Synthetic Implication for SAR |

|---|---|---|---|

| Chain Length Variation | Tuaminoheptane (2-aminoheptane) | 2-Heptanone + Ammonia | Demonstrates the synthetic accessibility of shorter-chain analogues to probe the role of the terminal isobutyl group. |

| N-Alkylation | N-Methyl-octodrine | 6-Methyl-2-heptanone + Methylamine | The pathway readily accommodates small N-alkyl groups, enabling systematic study of basicity and lipophilicity changes. |

| Positional Isomerism | 1-Amino-6-methylheptane | Requires a different synthetic route (e.g., reduction of a nitrile or azide). | Highlights that moving the amine group requires a complete change in synthetic strategy, indicating its position is a fundamental structural feature. |

| Branching Variation | 2-Amino-5-methylheptane | 5-Methyl-2-heptanone + Ammonia | Allows for probing the specific location of the methyl branch on the main chain, with each isomer requiring its unique ketone precursor. |

By synthesizing and characterizing these targeted analogues, chemists can build a comprehensive map of how structural changes, enabled by specific synthetic routes, correlate with the molecule's fundamental chemical properties.

Advanced Analytical Characterization and Detection Methodologies

Chromatographic Techniques for Octodrine (B1677171) and Metabolites

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of octodrine. These hyphenated techniques allow for the separation of the target analyte from complex matrix components, followed by its unambiguous identification and quantification.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like octodrine. Research has led to the development of specific GC-MS methods to verify the presence of octodrine, particularly in authenticating its origin in consumer products. researchgate.net

One key application involves analyzing underivatized octodrine using thick film megabore capillary columns. nih.gov This approach simplifies sample preparation. A second, crucial GC-MS method is designed to determine the enantiomeric distribution of octodrine. nih.gov Since chemical synthesis typically produces a racemic mixture (an equal amount of both enantiomers), finding an enantiomeric ratio of approximately 1.0 suggests a synthetic origin. nih.gov This is a vital strategy for distinguishing between naturally occurring substances and those added synthetically, especially in the context of dietary supplements where manufacturers may claim a "natural" source. researchgate.netnih.gov The analysis of plant samples claimed to contain octodrine, such as from the Aconitum or Kigelia genera, found no detectable levels of the compound. nih.gov Conversely, the detection of synthetic byproducts alongside a racemic mixture of octodrine in commercial supplements further confirms its synthetic origin. nih.gov

| Parameter | Description | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netnih.gov |

| Application 1 | Analysis of underivatized 1,5-Dimethylhexylamine (Octodrine) | nih.gov |

| Column Type | Thick film megabore capillary columns | nih.gov |

| Application 2 | Determination of enantiomeric distribution | nih.gov |

| Key Finding | Enantiomeric ratios between 0.9-1.0 in supplements indicate a racemic, synthetic origin. | nih.gov |

| Limit of Detection | 25 ng/mL in plant sample analysis | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing octodrine and its metabolites in biological fluids due to its superior sensitivity and specificity. nih.govnih.gov The development of LC-MS/MS methods is critical for anti-doping and forensic purposes where trace amounts of the substance must be detected. nih.gov

A validated LC-MS/MS method has been successfully developed for the simultaneous quantification of octodrine and its primary metabolite, heptaminol (B132716), in hair. nih.gov This method is sensitive enough to distinguish between intentional doping and contamination from supplements, a significant challenge in sports drug testing. nih.gov The procedure involves sample collection, extraction, and analysis using reversed-phase chromatography with gradient elution, coupled with a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govnih.gov This mode enhances specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.gov

Method development also extends to alternative matrices like exhaled breath. nih.gov LC-MS/MS analysis of exhaled breath samples collected on electret filters has proven effective for detecting octodrine, demonstrating the potential for non-invasive testing methodologies. nih.gov

| Parameter | Description | Source(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI) | nih.govmdpi.com |

| Matrices | Hair, Exhaled Breath, Urine, Dietary Supplements | nih.govnih.govnih.govresearchgate.net |

| Column | Reversed-phase C18 | nih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | nih.govnih.gov |

| Application | Quantification of octodrine and its metabolite heptaminol; Anti-doping screening; Forensic analysis. | nih.govnih.govresearchgate.net |

Spectroscopic Techniques for Quantitative Analysis in Biological Matrices

While chromatography provides separation, mass spectrometry is the spectroscopic technique that enables the quantitative analysis of octodrine in complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS), in particular, is essential for achieving the low detection limits required for forensic and anti-doping applications. nih.govnih.gov

The quantitative process involves monitoring specific ion transitions. For octodrine, this means selecting a specific precursor ion (the molecular ion, [M+H]⁺) and one or more of its characteristic product ions that form upon fragmentation. nih.govresearchgate.net The intensity of these signals is directly proportional to the concentration of the analyte in the sample.

A significant challenge in quantitative analysis using MS is the "matrix effect," where other molecules from the biological sample (e.g., urine, hair, or breath) can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govnih.gov Method validation procedures must thoroughly evaluate these matrix effects. nih.govnih.gov The use of stable isotope-labeled internal standards, which co-elute with the analyte but are distinguishable by mass, is a common and effective strategy to compensate for these effects. nih.gov

Method Validation in Preclinical Biological Samples

Before an analytical method can be used for routine analysis, it must undergo rigorous validation to ensure it is reliable, accurate, and fit for purpose. ut.ee For preclinical samples, this involves demonstrating the method's performance using biological matrices that mimic real-world samples. nih.gov

Validation parameters include specificity, limit of detection (LOD), lower limit of quantification (LLOQ), linearity, accuracy, precision, recovery, and matrix effects. nih.govnih.govmdpi.com

Specificity is confirmed by analyzing blank matrix samples to ensure no interferences are detected at the retention time of the analyte. nih.govnih.gov

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately quantified. nih.gov For octodrine detection in exhaled breath, LODs have been established in the picogram-per-cartridge range. nih.gov

Matrix effects are assessed by comparing the analyte's signal in the presence and absence of the matrix; significant ion suppression or enhancement has been noted for stimulants like octodrine. nih.govnih.gov

Recovery assesses the efficiency of the sample extraction process. nih.gov

A metabolomics-based approach has also been proposed for identifying drug metabolites in preclinical samples, such as in vitro human liver S9 fractions. jfda-online.com This involves identifying potential metabolite candidates and then validating them through dose-response experiments to confirm they are true metabolites. jfda-online.com

Forensic and Anti-Doping Analytical Strategies for Octodrine and its Preclinical Metabolites

Octodrine is classified as a specified stimulant (S6b) on the World Anti-Doping Agency (WADA) Prohibited List, making it forbidden for athletes in-competition. nih.govusada.orgwada-ama.org This necessitates robust analytical strategies for its detection in anti-doping laboratories.

A key strategy involves monitoring not only for the parent compound, octodrine, but also for its metabolites. nih.govresearchgate.net It has been demonstrated that the oral administration of octodrine results in the urinary excretion of significant amounts of heptaminol, another prohibited stimulant. researchgate.net Therefore, an adverse analytical finding (AAF) for heptaminol could potentially originate from the ingestion of octodrine. researchgate.net Analytical methods in anti-doping must be able to detect and quantify both compounds. nih.gov

The choice of biological matrix is also a strategic consideration. While urine is the standard, methods for hair and exhaled breath offer a longer detection window or non-invasive collection, respectively. nih.govnih.gov Hair analysis, for instance, can help differentiate between a single, inadvertent exposure (contamination) and long-term, intentional use (doping) based on the concentration detected. nih.gov

Furthermore, forensic strategies often need to determine the origin of the substance. As many supplements containing octodrine are unregulated, methods like enantiomeric GC-MS analysis are employed to prove the synthetic origin of the compound, refuting claims of natural sourcing. nih.gov

Molecular and Cellular Pharmacodynamics of Octodrine Preclinical in Vitro Studies

Receptor Binding Affinity and Selectivity Profiles

Preclinical in vitro studies have focused on characterizing the interaction of octodrine (B1677171) with various receptors to understand its pharmacological profile.

Octodrine, also known as Dimethylhexylamine (DMHA), is an aliphatic amine. rivm.nl Its chemical structure is similar to endogenous catecholamines like adrenaline and noradrenaline. mdpi.com The sympathomimetic effects of such compounds are often hypothesized to result from their activity as agonists at adrenergic receptors (ADRs). mdpi.com Adrenergic receptors are G-protein coupled receptors (GPCRs) divided into alpha (α) and beta (β) types, which are further subdivided. nih.gov Alpha-1 adrenergic receptors typically signal through the Gq protein, leading to an increase in intracellular calcium, while alpha-2 receptors are coupled to Gi protein, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP). nih.gov

However, direct agonism at adrenergic receptors by octodrine appears to be limited according to some studies. In one in vitro study investigating a range of phenethylamine (B48288) and alkylamine analogues found in supplements, dimethylhexylamine did not activate ADRα1A, α1B, α1D, α2A, α2B, β1, or β2 receptors at concentrations up to 300 µM. mdpi.com In contrast, other literature suggests that the alkyl group in compounds like octodrine is responsible for a nonselective stimulation of both α- and β-adrenergic receptors. researchgate.net This indicates a need for further research to clarify the precise nature and extent of octodrine's direct interaction with adrenergic receptor subtypes.

A primary mechanism of action for octodrine at the cellular level is its interaction with monoamine transporters. researchgate.net These transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govwikipedia.org Inhibition of these transporters leads to increased concentrations of neurotransmitters in the synapse. wikipedia.org

In silico studies, or virtual screenings, have identified octodrine as a potential inhibitor of the norepinephrine transporter (NET). nih.gov This is supported by in vitro findings for structurally similar alkylamines. For instance, 1,3-dimethylbutylamine (B105974) (DMBA) and 1,3-dimethylamylamine (DMAA) have been shown to block the norepinephrine transporter (NET) but not the dopamine transporter (DAT). researchgate.net Octodrine is believed to act as a central nervous stimulant by increasing the availability of dopamine and noradrenaline, which is consistent with the inhibition of their respective transporters. researchgate.net The norepinephrine transporter is known to be somewhat promiscuous and can also clear dopamine in certain brain regions, such as the prefrontal cortex. nih.gov Therefore, inhibition of NET by octodrine could increase levels of both norepinephrine and dopamine. nih.gov

| Compound | Transporter | Interaction | Reference |

| Octodrine (DMHA) | Monoamine Transporters | Exerts mechanism of action via these transporters. | researchgate.net |

| Octodrine (DMHA) | Norepinephrine Transporter (NET) | Identified as a potential inhibitor in virtual screening. | nih.gov |

| 1,3-dimethylbutylamine (DMBA) | Norepinephrine Transporter (NET) | Blocker | researchgate.net |

| 1,3-dimethylbutylamine (DMBA) | Dopamine Transporter (DAT) | No blockage observed. | researchgate.net |

| 1,3-dimethylamylamine (DMAA) | Norepinephrine Transporter (NET) | Blocker | researchgate.net |

| 1,3-dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | No blockage observed. | researchgate.net |

Intracellular Signaling Pathway Modulation

Octodrine's effects extend to the modulation of intracellular signaling pathways, largely through its interaction with the trace amine-associated receptor 1 (TAAR1). mdpi.comwikidoc.org TAAR1 is an intracellular GPCR that responds to trace amines as well as other monoamines like dopamine. wikidoc.org

In vitro studies have demonstrated that octodrine (dimethylhexylamine) is an agonist of TAAR1. mdpi.com Activation of TAAR1 is known to stimulate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). wikidoc.org This activation can trigger a cascade of downstream events through protein kinase A (PKA) and protein kinase C (PKC) signaling. wikidoc.org For example, PKA and PKC can phosphorylate monoamine transporters like the dopamine transporter (DAT). wikidoc.org This phosphorylation can lead to the internalization of the transporter, effectively causing non-competitive reuptake inhibition, or it can induce the transporter to function in reverse, leading to the efflux (release) of neurotransmitters from the presynaptic neuron. wikidoc.orgwikipedia.org

While direct data on octodrine is specific to TAAR1, studies on the related biogenic amine octopamine (B1677172) have shown it can modulate immunity in shrimp by increasing intracellular Ca2+ and cAMP concentrations, suggesting that modulation of second messenger pathways is a key mechanism for this class of compounds. nih.gov

Enzyme Interactions and Kinetic Characterization

The characterization of octodrine's interaction with metabolic enzymes is crucial for understanding its pharmacokinetic profile. Data on octodrine itself is limited, but studies on related compounds provide some insight. The primary enzymes involved in the metabolism of many pharmaceutical compounds are the cytochrome P450 (CYP) enzymes.

In vitro studies using human recombinant enzymes have investigated the inhibitory potential of compounds structurally similar to octodrine. For example, 1,3-dimethylamylamine (DMAA) was found to be an inhibitor of CYP2D6 with a half-maximal inhibitory concentration (IC50) value of 6.5 ± 0.6 µM. rivm.nl Another analogue, 1,3-dimethylbutylamine (DMBA), was a much less potent inhibitor of the same enzyme, with an IC50 value greater than 100 µM. rivm.nl For the CYP3A4 enzyme, inhibition by both DMAA and DMBA was less than 15% at a concentration of 100 µM. rivm.nl Due to the limited available data, a comprehensive kinetic profile for octodrine's interaction with key metabolic enzymes has not been established. rivm.nl

Mechanisms of Action at the Cellular Level in Model Systems

The collective in vitro evidence points to a multi-faceted mechanism of action for octodrine at the cellular level. Its primary role is that of a monoamine releasing agent and reuptake inhibitor, which increases the extracellular levels of norepinephrine and dopamine. researchgate.netwikipedia.org

The proposed sequence of events in model systems is as follows:

Transporter Interaction : Octodrine acts as an inhibitor of the norepinephrine transporter (NET). nih.govresearchgate.net This blocks the reuptake of norepinephrine and, to some extent, dopamine from the synapse. nih.gov

TAAR1 Agonism : Octodrine enters the presynaptic neuron and acts as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1). mdpi.comwikidoc.org

Signal Transduction : The activation of TAAR1 initiates intracellular signaling cascades, including the production of cAMP and the activation of PKA and PKC. wikidoc.org

Transporter Modulation : These kinases then phosphorylate the monoamine transporters (e.g., NET and DAT). wikidoc.org This phosphorylation can lead to two outcomes: the internalization of the transporter, which halts reuptake, or a reversal of the transporter's function, causing it to actively pump monoamines out of the neuron and into the synapse (efflux). wikidoc.orgwikipedia.org

This combined action of reuptake inhibition and induced efflux leads to a significant and sustained increase in synaptic concentrations of norepinephrine and dopamine, thereby amplifying adrenergic and dopaminergic neurotransmission. This sympathomimetic activity underlies the compound's stimulant effects observed in preclinical contexts. researchgate.netresearchgate.net

Preclinical Pharmacodynamics in Animal Models

Central Nervous System Effects in Rodent Models

Investigations into the central nervous system (CNS) effects of octodrine (B1677171) have revealed a profile consistent with a stimulant, though with some conflicting observations depending on the dosage and route of administration.

Neurochemical Alterations (e.g., Neurotransmitter Release and Turnover)

Octodrine is characterized as a central nervous system stimulant that is understood to increase the levels of key catecholamines. nih.govresearchgate.net Its mechanism is believed to involve the increased uptake and release of dopamine (B1211576) and noradrenaline. medchemexpress.com As a sympathomimetic amine, its actions are likely mediated through G-protein-coupled receptors (GPCRs) and an interaction with the norepinephrine (B1679862) transporter (NET), functioning as a monoamine releasing agent. nih.govwikipedia.org This mechanism prevents the re-uptake of these neurotransmitters, prolonging their activity in the synapse.

Behavioral Phenotypes (e.g., Locomotor Activity, Wakefulness)

The behavioral effects of octodrine in rodents appear to be highly dose-dependent. In a key 1947 study, intraperitoneal administration of non-toxic doses of octodrine hydrochloride in rats was found to be "almost entirely devoid of a central nervous system stimulating action." chemsrc.com However, as doses approached toxic levels, specific behavioral phenotypes emerged. The compound was also noted in animal studies to increase the pain threshold. nih.gov

| Parameter | Species | Observation |

| Acute Toxicity (LD50) | Rat | 42 mg/kg (Intraperitoneal) |

| Toxic Effects | Rat | Tremor, Convulsions or seizure threshold |

| Pain Threshold | Animal Models | Increased |

Data sourced from a 1947 study by Fellows EJ and other reviews. nih.govchemsrc.com

Cardiovascular System Engagement in Animal Models

The most pronounced and consistently reported preclinical effects of octodrine are on the cardiovascular system. These studies, performed in various animal models, establish its action as a pressor agent. wikipedia.org

Hemodynamic Responses (e.g., Blood Pressure and Cardiac Output Modulation)

Intravenous administration of octodrine in anesthetized dogs, cats, and rabbits consistently produces a significant increase in blood pressure. nih.govchemsrc.com This hypertensive effect is accompanied by an increase in the heart rate (a positive chronotropic effect) and the force of myocardial contraction (a positive inotropic effect). nih.govmedchemexpress.com Seminal research quantified its pressor activity relative to the endogenous catecholamine, epinephrine.

| Animal Model | Parameter | Finding |

| Dog (anesthetized) | Pressor Activity | 1/500th to 1/1000th the activity of epinephrine |

| Dog (anesthetized) | Cardiac Effects | Increased cardiac rate and amplitude of contraction |

| Dog (anesthetized) | Other Systems | No detectable effect on the small intestine, urinary bladder, urine secretion, or respiration at doses of 0.5 to 1.0 mg/kg |

Data primarily sourced from a 1947 study in the Journal of Pharmacology and Experimental Therapeutics. chemsrc.com

Vascular Reactivity Studies

The increase in blood pressure caused by octodrine is attributed to its action as a vasoconstrictor. wikipedia.org This effect is a characteristic of sympathomimetic amines that act as alpha-adrenergic agonists. nih.gov This suggests a direct effect on the vascular smooth muscle, leading to a narrowing of the blood vessels and a subsequent rise in vascular resistance. However, specific in vitro studies on isolated vascular tissues, such as aortic ring preparations from rodents, to quantify the dose-response relationship for vasoconstriction are not detailed in the available literature.

Metabolic and Energetic Pathway Modulation in Animal Models

While octodrine has been included in products marketed for weight loss and as a "fat-burner," direct preclinical evidence detailing its specific effects on metabolic pathways in animal models is limited in the scientific literature. nih.gov Sympathomimetic amines as a class can increase metabolic rate and promote lipolysis, largely through the stimulation of catecholamine release. researchgate.net However, dedicated studies measuring changes in metabolic rate, oxygen consumption, or the mobilization of free fatty acids following octodrine administration in rodents could not be identified in the reviewed literature. Therefore, a definitive preclinical profile of octodrine's effects on metabolic and energetic pathways remains to be established.

Thermogenic Effects

The thermogenic properties of octodrine are suggested by its sympathomimetic action and reports of hyperthermia as a potential side effect. wikipedia.orgresearchgate.netnih.gov An increase in body temperature is a hallmark of a thermogenic effect, which is often linked to an increased metabolic rate. While direct measurement of thermogenesis (e.g., through changes in core body temperature in response to octodrine in a controlled animal study) is not well-documented in available research, the observed hyperthermia in some contexts points towards such a property. researchgate.netnih.gov The mechanism would likely involve the stimulation of adrenergic receptors, leading to increased heat production.

Comparative Pharmacodynamic Profiles with Structurally Related Sympathomimetics

Octodrine shares structural similarities with other sympathomimetic amines such as ephedrine (B3423809) and 1,3-dimethylamylamine (DMAA), which allows for a comparative analysis of their pharmacodynamic profiles. medsafe.govt.nz These compounds are all known for their stimulant effects on the central nervous system and their ability to interact with the adrenergic system. researchgate.netmedsafe.govt.nz

Ephedrine: Ephedrine acts as both a direct and indirect sympathomimetic, stimulating alpha- and beta-adrenergic receptors and promoting the release of norepinephrine. drugbank.comwikipedia.org Its effects include increased heart rate, blood pressure, and bronchodilation. drugbank.commdpi.com Preclinical studies have shown that ephedrine's diaphoretic (sweat-inducing) and heat-generating effects are related to the ambient temperature, indicating a centrally mediated thermogenic action. mdpi.com

1,3-Dimethylamylamine (DMAA): DMAA is another stimulant that has been compared to octodrine. rxlist.com Animal studies on DMAA from the mid-20th century reported effects on the heart and blood pressure. rivm.nl More recent research has explored its effects on neurotransmitter systems, noting its ability to inhibit the norepinephrine transporter. researchgate.net

The key differences in the pharmacodynamic profiles of these compounds often arise from variations in their affinity for different adrenergic receptor subtypes and their ability to influence neurotransmitter release and reuptake. While octodrine is known to increase the uptake of dopamine and noradrenaline, the precise receptor binding affinities and downstream effects compared to ephedrine and DMAA have not been fully elucidated in comparative preclinical studies. nih.gov

Below is a comparative table summarizing the known pharmacodynamic characteristics of octodrine and related sympathomimetics based on available data.

| Feature | Octodrine (DMHA) | Ephedrine | 1,3-Dimethylamylamine (DMAA) |

| Primary Mechanism | Sympathomimetic, CNS Stimulant researchgate.netopss.org | Direct and indirect sympathomimetic drugbank.comwikipedia.org | Sympathomimetic, CNS Stimulant rivm.nl |

| Reported Animal Effects | Increased blood pressure and cardiac output wikipedia.org | Increased blood pressure, heart rate, thermogenesis drugbank.commdpi.com | Increased heart rate and blood pressure rivm.nl |

| Neurotransmitter Interaction | Increases uptake of dopamine and noradrenaline nih.gov | Releases norepinephrine drugbank.com | Inhibits norepinephrine transporter researchgate.net |

| Thermogenic Potential | Suggested by reports of hyperthermia wikipedia.orgresearchgate.netnih.gov | Demonstrated thermogenic and diaphoretic effects mdpi.com | Implied through stimulant properties |

Preclinical Pharmacokinetics and Metabolism of Octodrine Camsilate in Animal Models

Absorption and Distribution in Animal Tissues

The processes of absorption and distribution determine the concentration and duration of a compound's action within the body. In preclinical animal studies, these parameters are critical for understanding a substance's potential sites of action and accumulation.

Tissue Distribution Studies in Specific Animal Organs

Detailed, publicly available studies quantifying the specific distribution of octodrine (B1677171) in various organs of animal models are limited. However, the study of how similar compounds are transported and distributed can provide a framework for understanding octodrine's likely behavior. The distribution of cationic drugs is often dependent on organic cation transporters (Octs). nih.gov

In mice, the expression of these transporters varies significantly between tissues:

Oct1 mRNA is most highly expressed in the kidney, followed by the liver. nih.gov

Oct2 mRNA is found almost exclusively in the kidney. nih.gov

Oct3 mRNA shows the highest expression in the placenta, ovary, and uterus. nih.gov

Octn1 and Octn2 mRNA are most prevalent in the kidney and small intestine. nih.gov

Octn3 mRNA is almost exclusively expressed in the testes. nih.gov

The differential expression of these transporters plays a crucial role in the disposition of drugs to various tissues. nih.gov While direct studies on octodrine are not available, its chemical nature as an amine suggests that its distribution in animal models would likely be influenced by these transport systems. Animal studies on octodrine from the 1940s to the 1970s confirmed it can increase blood pressure and cardiac output, indicating it is distributed to and acts upon the cardiovascular system. wikipedia.orgresearchgate.net

Blood-Brain Barrier Permeability in Preclinical Models

There is a lack of direct preclinical research specifically investigating the blood-brain barrier (BBB) permeability of octodrine in animal models. Octodrine is classified as a central nervous system stimulant, which implies that it likely crosses the BBB to exert its effects. nih.govusada.org However, without specific animal studies, the extent and rate of this permeability remain unquantified.

Research on other substances, such as the short-chain fatty acid sodium octanoate (B1194180), has shown that it can alter BBB permeability to other compounds in rats, suggesting that the barrier is not impervious to all molecules of a similar name, though octanoate is a structurally different compound. nih.gov The difficulty in comparing BBB maturation and permeability across different species, such as between rats and humans, further complicates extrapolations. europa.eu

Metabolic Pathways and Metabolite Identification in Animal Models

Metabolism is the process by which the body chemically modifies compounds, often to facilitate their excretion. This process primarily occurs in the liver and involves various enzyme systems.

Hepatic Enzyme System Involvement (e.g., Cytochrome P450 Enzymes)

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in hepatocytes, is responsible for Phase I metabolism of a vast number of xenobiotics, including drugs. nih.govmdpi.com These enzymes catalyze reactions such as oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.gov The CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov

Specific in vivo animal studies detailing the role of CYP enzymes in octodrine metabolism are not well-documented in the available literature. However, in vitro research on 1,3-dimethylbutylamine (B105974) (DMBA), a compound structurally similar to octodrine, showed that it was an inhibitor of human recombinant CYP2D6 enzymes, and to a much lesser extent, CYP3A4. rivm.nl This suggests that octodrine may also interact with the CYP450 system, a hypothesis that requires confirmation through direct animal and in vitro studies.

| Enzyme | Inhibitory Activity | Note |

|---|---|---|

| CYP2D6 | Inhibitor (IC50 >100 µM) | The structurally similar compound DMAA was found to be at least 15 times more potent as a CYP2D6 inhibitor than DMBA. |

| CYP3A4 | Weak Inhibition (<15% at 100 µM) | Minimal interaction observed at the tested concentration. |

Identification and Characterization of Primary and Secondary Metabolites (e.g., Heptaminol)

Metabolites are the intermediate and final products of metabolism. Primary metabolites are directly involved in normal growth and physiological processes, while secondary metabolites are often derived from primary ones and may have other ecological or biological functions. unacademy.comtaylorandfrancis.com

In the metabolism of octodrine, heptaminol (B132716) has been clearly identified as a major and active metabolite. wikipedia.org When octodrine is ingested, it is metabolized into heptaminol. nih.gov This metabolic relationship has been confirmed in anti-doping contexts, where the detection of heptaminol in urine is linked to the intake of octodrine. usada.orgtas-cas.org Heptaminol itself is a cardiotonic agent, indicating that the metabolite of octodrine is also pharmacologically active.

| Parent Compound | Identified Primary Metabolite | Metabolic Reaction Type | Reference |

|---|---|---|---|

| Octodrine (DMHA) | Heptaminol | Hydroxylation | wikipedia.org |

Excretion Routes and Elimination Kinetics in Animal Models

Excretion is the final removal of a compound and its metabolites from the body. Elimination kinetics describes the rate at which this process occurs. Comprehensive preclinical studies detailing the excretion routes (e.g., urine, feces, bile) and elimination kinetics (e.g., half-life, clearance rate) of octodrine in animal models have not been widely published.

While specific animal data is scarce, a study in human subjects who received orally administered radiolabeled octodrine showed rapid absorption, with maximum serum concentrations reached two hours after consumption. researchgate.net This suggests efficient absorption, which is a prerequisite for subsequent elimination. The development of physiologically based kinetic (PBK) models for similar compounds aims to predict absorption, distribution, metabolism, and excretion, but such models for octodrine rely on in vitro and in silico data that require further validation with in vivo animal studies. nih.govresearchgate.net

Ethical Frameworks and Methodological Rigor in Preclinical Research on Octodrine Camsilate

Justification and Selection of Animal Models in Pharmacological Research

The use of animal models in pharmacological research is predicated on the principle that benefits to human and animal health must outweigh the potential harm to the animals involved. nih.govlindushealth.com For a sympathomimetic amine like Octodrine (B1677171), which exerts its effects on the cardiovascular and central nervous systems, the selection of appropriate animal models is crucial for obtaining relevant and translatable data. nih.govresearchgate.net

Historical preclinical investigations of Octodrine, conducted from the 1940s to the 1970s, utilized a variety of animal species, including cats, dogs, rabbits, and pigs. nih.govwikipedia.org These models were likely chosen for their physiological similarities to humans in terms of cardiovascular and autonomic nervous system function, making them suitable for studying the compound's effects on blood pressure, heart rate, and cardiac output. wikipedia.orgahajournals.org

In modern preclinical research, the justification for animal model selection would be more rigorous, requiring a clear scientific rationale. For instance, in studying the potential hepatotoxicity of sympathomimetic amines, rodent models are often employed. nih.govmdpi.com The choice of a specific species is guided by its pharmacological relevance, meaning the test material should be pharmacologically active in that species due to the expression of the target receptor. fda.gov

The following interactive table outlines potential animal models for the preclinical study of Octodrine camsilate and the justification for their selection:

Table 1: Potential Animal Models for Preclinical Research on this compound| Animal Model | Justification for Selection | Potential Research Area |

|---|---|---|

| Rat | Well-characterized physiology and genetics; cost-effective for initial screening. nih.gov | Acute toxicity, pharmacokinetic profiling, and initial efficacy studies. |

| Rabbit | Sensitive to cardiovascular and ocular effects of sympathomimetics. slideshare.net | Evaluation of cardiovascular parameters (blood pressure, heart rate) and potential for ocular irritation. |

| Dog | Cardiovascular system closely resembles that of humans. ahajournals.org | In-depth hemodynamic studies and assessment of cardiac contractility. |

| Pig | Similarities in skin and cardiovascular physiology to humans. nih.gov | Dermal absorption studies (if applicable) and cardiovascular safety pharmacology. |

| Non-human Primate | Closest phylogenetic relationship to humans, providing highly translatable data. stxbp1disorders.org | Advanced safety and efficacy studies, particularly for neurological and behavioral effects. |

Adherence to Animal Welfare Principles and Regulatory Guidelines in Preclinical Studies

All preclinical research involving animals must adhere to strict ethical principles and regulatory guidelines to ensure animal welfare. The cornerstone of these principles is the "Three Rs": Replacement, Reduction, and Refinement . lindushealth.com

Replacement involves using non-animal methods wherever possible, such as in vitro cell cultures or computer modeling, before resorting to animal studies. srce.hr

Reduction aims to minimize the number of animals used by employing efficient experimental designs and statistical methods. srce.hr

Refinement focuses on modifying procedures to minimize animal pain, suffering, and distress. srce.hr

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate adherence to Good Laboratory Practice (GLP) for nonclinical laboratory studies. fda.govpsu.edu These regulations set minimum standards for study conduct, personnel, facilities, equipment, and reporting to ensure the quality and integrity of the data. fda.gov

For a stimulant like Octodrine, with potential for cardiovascular and central nervous system effects, regulatory guidelines would require comprehensive safety pharmacology studies to assess its impact on vital functions. stxbp1disorders.orgppd.com These studies are designed to identify any undesirable pharmacodynamic effects of a substance that may have implications for its safety in humans. fda.gov

Experimental Design and Statistical Considerations in In Vitro and In Vivo Studies

Methodological rigor is paramount in preclinical research to ensure that the results are valid, reproducible, and translatable. nih.gov This involves careful experimental design and the application of appropriate statistical methods.

In Vitro Studies:

Recent in vitro research has explored the pharmacological profile of phenethylamine (B48288) and alkylamine analogues, a class of compounds that includes Octodrine. mdpi.com These studies often use cell-based assays to determine the potency and efficacy of these compounds at various human adrenergic receptors (α1, α2, β1, β2) and the trace amine-associated receptor 1 (TAAR1). mdpi.comnih.gov Such in vitro systems provide a valuable tool for initial screening and mechanism of action studies, aligning with the principle of Replacement. nih.gov

Key considerations for the design of in vitro studies include:

Concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect). mdpi.com

Use of appropriate controls (positive, negative, and vehicle controls).

Replication of experiments to ensure the reliability of the findings.

In Vivo Studies:

For in vivo studies, robust experimental design is critical to minimize bias and variability. Key elements include:

Randomization: Animals should be randomly assigned to treatment and control groups to prevent selection bias.

Blinding: The researchers conducting the experiment and analyzing the data should be unaware of the treatment assignments to prevent observer bias.

Sample Size Calculation: The number of animals used should be statistically justified to ensure that the study is sufficiently powered to detect meaningful effects without being unnecessarily large.

The following interactive table summarizes key aspects of experimental design for preclinical studies of this compound:

Table 2: Experimental Design and Statistical Considerations| Study Type | Key Design Elements | Statistical Analysis |

|---|---|---|

| In Vitro | Concentration-response assays, appropriate controls, replication. | Non-linear regression for EC50 and Emax determination, t-tests or ANOVA for group comparisons. |

| In Vivo (Pharmacology) | Randomized, blinded, placebo-controlled design; dose-escalation studies. | ANOVA followed by post-hoc tests for multiple group comparisons, regression analysis for dose-response relationships. |

| In Vivo (Toxicology) | GLP-compliant protocols, multiple dose levels, detailed histopathological examination. | Descriptive statistics, ANOVA, and non-parametric tests as appropriate for the data distribution. |

While historical preclinical studies on Octodrine provided initial insights into its sympathomimetic properties, modern research on a compound like this compound would be subject to a much more rigorous ethical and methodological framework. nih.govwikipedia.org This framework ensures the welfare of research animals and the generation of high-quality, reliable data to inform any potential future clinical development. fda.govppd.com

Emerging Research Directions and Unaddressed Questions in Octodrine Camsilate Science

Investigation of Novel Molecular Targets and Pathways

Currently, the primary known mechanism of octodrine (B1677171) is its action as a stimulant that increases the uptake of dopamine (B1211576) and noradrenaline. nih.govnih.govresearchgate.netresearchgate.net However, the full spectrum of its molecular interactions remains largely unexplored. Future research should aim to move beyond these established pathways and investigate novel molecular targets. An integrated approach, combining in vitro assay data with computational methods, could help deduce the molecular targets and biological pathways influenced by octodrine camsilate. nih.gov Such studies are crucial for understanding its broader biological effects and could reveal previously unknown mechanisms of action. A systematic and comprehensive analysis of its interactions with various receptors, enzymes, and ion channels could provide a more complete picture of its pharmacological effects. nih.govnih.gov

Development of Advanced In Vitro Models for Mechanistic Elucidation

To date, a significant portion of the available data on octodrine comes from non-peer-reviewed sources, with a clear lack of controlled clinical trials. nih.gov To better understand the compound's mechanisms, the development and application of advanced in vitro models are essential. These models can offer a more controlled environment to dissect the molecular and cellular effects of this compound. For instance, utilizing transfected cell lines in conjunction with pathway analysis can help in the systematic identification of affected biological pathways. researchgate.net Such models could be instrumental in bridging the knowledge gap that has persisted for decades and provide a solid scientific foundation for its effects, independent of anecdotal evidence from online forums and bodybuilding websites. nih.govnih.gov

Application of Multi-Omics Technologies in Preclinical Pharmacological Investigations

The application of multi-omics technologies, including genomics, proteomics, and metabolomics, represents a powerful approach to comprehensively investigate the pharmacological effects of this compound. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound. By analyzing alterations in gene expression, protein levels, and metabolic profiles, researchers can identify key biological networks and pathways that are modulated by this compound. mdpi.com This approach can help in building a more holistic understanding of its physiological and potential toxicological effects, moving beyond a singular focus on its stimulant properties.

Predictive Modeling for Preclinical Pharmacological Activity and ADME Profiles

Predictive modeling, utilizing machine learning and other computational tools, is becoming increasingly vital in the early stages of drug discovery and development. nih.govnih.govresearchgate.net For a compound like this compound, where extensive experimental data is lacking, in silico models can play a crucial role in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.commdpi.com By leveraging its molecular structure, machine learning algorithms can forecast its pharmacokinetic profile, helping to guide further experimental studies. nih.gov These predictive models can accelerate the research process by prioritizing compounds with favorable properties and identifying potential liabilities early on, thereby reducing the reliance on extensive and time-consuming preclinical experiments. nih.govmdpi.com

| Research Direction | Key Focus | Potential Impact |

| Novel Molecular Targets | Identification of new receptors, enzymes, and signaling pathways affected by this compound. | Deeper understanding of the compound's full pharmacological profile and potential for new therapeutic applications. |

| Advanced In Vitro Models | Development of sophisticated cell-based assays to study the compound's mechanisms in a controlled environment. | Elucidation of precise molecular and cellular effects, reducing reliance on anecdotal evidence. |

| Multi-Omics Technologies | Comprehensive analysis of changes in genes, proteins, and metabolites in response to the compound. | A holistic view of the biological impact and identification of key affected pathways. |

| Predictive Modeling | Use of computational tools to forecast pharmacological activity and ADME properties. | Acceleration of research and development by enabling more informed experimental design. |

Q & A

Q. What statistical frameworks are appropriate for analyzing heterogeneous Octodrine data from non-peer-reviewed sources (e.g., forums, e-commerce reviews)?

- Answer : Apply natural language processing (NLP) to categorize user-reported effects (e.g., sentiment analysis). Use mixed-effects models to account for regional bias and platform-specific reporting practices. Triangulate findings with controlled lab data .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be included in publications on this compound to ensure reproducibility?

Q. How can researchers address the lack of standardized Octodrine quantification methods in forensic toxicology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.